Aripiprazole N4-Oxide
CAS No.: 573691-11-9
VCID: VC0194383
Molecular Formula: C23H27Cl2N3O3
Molecular Weight: 464.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description | Aripiprazole N4-Oxide is a derivative of aripiprazole, an atypical antipsychotic medication used to treat schizophrenia, bipolar disorder, and major depressive disorder . The chemical formula for Aripiprazole N4-Oxide is C23H27Cl2N3O3 . The presence of three oxygen atoms, due to the N-oxidation, distinguishes it from its parent compound, potentially influencing its pharmacological properties and metabolic pathways. Research indicates that Aripiprazole N4-Oxide exhibits distinct biological activities compared to aripiprazole, retaining some affinity for dopamine D2 and serotonin 5-HT receptors, but with possibly altered efficacy. Studies suggest it could modulate neurotransmission differently, potentially impacting its therapeutic profile. The synthesis of Aripiprazole N4-Oxide typically involves the oxidation of aripiprazole using an oxidizing agent. This method allows for selective oxidation at the nitrogen atom without affecting other functional groups. Aripiprazole N4-Oxide has potential applications in neurology, pharmaceutical, chemical synthesis, characterization, and clinical research. Preliminary studies suggest that Aripiprazole N4-Oxide may interact differently with neurotransmitter receptors compared to aripiprazole, potentially leading to variations in side effects or therapeutic effects. Several compounds share structural or functional similarities with Aripiprazole N4-Oxide, including aripiprazole, brexpiprazole, cariprazine, and lurasidone. Aripiprazole is a core structure and a partial agonist at dopamine receptors . Brexpiprazole also shares a similar core but has enhanced selectivity for serotonin, while Cariprazine has a related structure and acts dual-action on dopamine and serotonin. Lurasidone features a similar pharmacophore and a unique mechanism involving 5-HT2A. Aripiprazole N4-Oxide's uniqueness lies in its specific oxidation state at the nitrogen position, potentially altering its receptor interactions and metabolic pathways compared to these similar compounds. |
---|---|
CAS No. | 573691-11-9 |
Product Name | Aripiprazole N4-Oxide |
Molecular Formula | C23H27Cl2N3O3 |
Molecular Weight | 464.4 g/mol |
IUPAC Name | 7-[4-[4-(2,3-dichlorophenyl)-4-oxidopiperazin-4-ium-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |
Standard InChI | InChI=1S/C23H27Cl2N3O3/c24-19-4-3-5-21(23(19)25)28(30)13-11-27(12-14-28)10-1-2-15-31-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29) |
Standard InChIKey | FDTVYHFBHZGERN-UHFFFAOYSA-N |
SMILES | C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CC[N+](CC3)(C4=C(C(=CC=C4)Cl)Cl)[O-] |
Canonical SMILES | C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CC[N+](CC3)(C4=C(C(=CC=C4)Cl)Cl)[O-] |
Appearance | Solid powder |
Purity | > 95% |
Synonyms | Aripiprazole N4-Oxide |
PubChem Compound | 10195368 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume